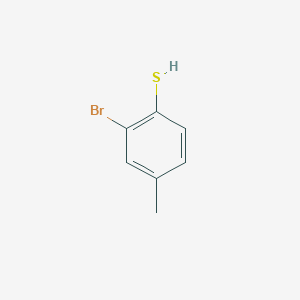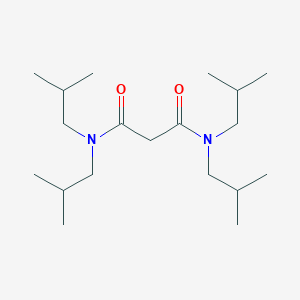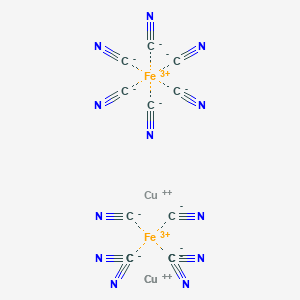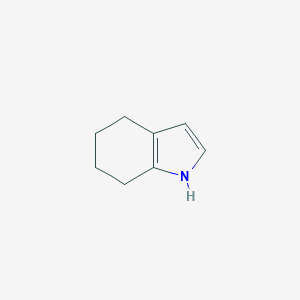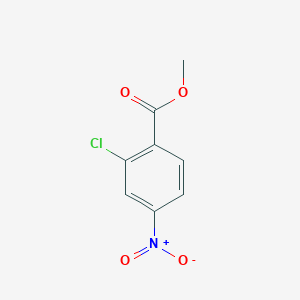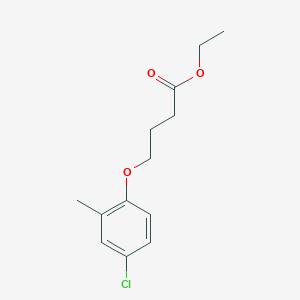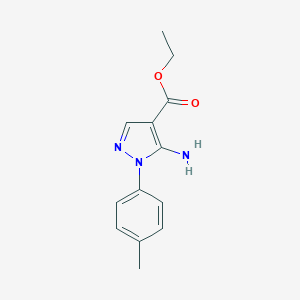![molecular formula C16H11AsClN B080616 7-Chloro-7,12-dihydrobenzo[c]phenarsazine CAS No. 10352-43-9](/img/structure/B80616.png)
7-Chloro-7,12-dihydrobenzo[c]phenarsazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-7,12-dihydrobenzo[c]phenarsazine, commonly known as CPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPB belongs to the family of phenarsazines, which are heterocyclic compounds that contain arsenic. In
Aplicaciones Científicas De Investigación
CPB has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, CPB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, CPB has been used as a tool to study the function of glutamate receptors and their role in synaptic transmission. In materials science, CPB has been investigated for its potential as a dopant in organic electronics.
Mecanismo De Acción
CPB exerts its biological effects by binding to specific targets in cells. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, CPB has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Efectos Bioquímicos Y Fisiológicos
CPB has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, CPB induces DNA damage and cell cycle arrest, leading to apoptosis. In neurons, CPB modulates the activity of glutamate receptors, leading to changes in synaptic transmission and plasticity. CPB has also been shown to affect the activity of ion channels, such as potassium channels, and to inhibit the activity of enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, CPB also has some limitations, such as its toxicity and the potential for off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of CPB in lab experiments.
Direcciones Futuras
There are several future directions for research on CPB. One direction is to further investigate the mechanism of action of CPB, particularly in cancer cells and neurons. Another direction is to explore the potential applications of CPB in other fields, such as materials science and drug discovery. Finally, there is a need for further studies on the safety and toxicity of CPB, both in vitro and in vivo, to ensure its potential as a useful tool in scientific research.
Métodos De Síntesis
CPB can be synthesized through several methods, including the reaction of 4-chloroaniline and phenylarsine oxide in the presence of a base, and the reaction of 4-chloroaniline and phenylarsine chloride in the presence of a reducing agent. The yield of CPB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
Número CAS |
10352-43-9 |
|---|---|
Nombre del producto |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
Fórmula molecular |
C16H11AsClN |
Peso molecular |
327.64 g/mol |
Nombre IUPAC |
7-chloro-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C16H11AsClN/c18-17-13-7-3-4-8-15(13)19-16-12-6-2-1-5-11(12)9-10-14(16)17/h1-10,19H |
Clave InChI |
TWGVXSFXGKSMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4[As]3Cl |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Sinónimos |
7-Chloro-7,12-dihydrobenzo[c]phenarsazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



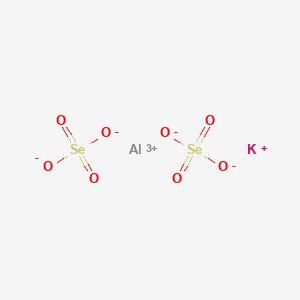
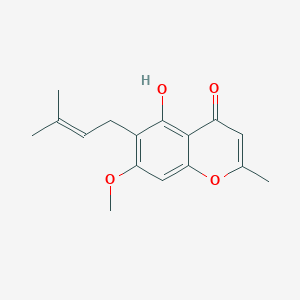
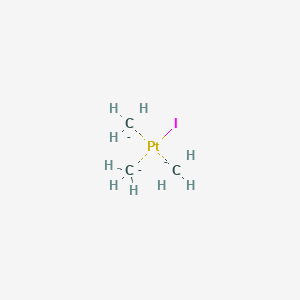
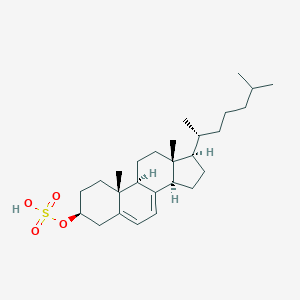
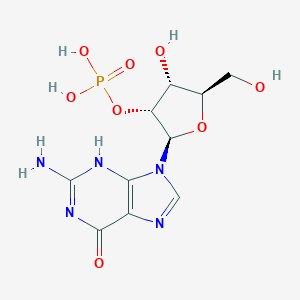
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
